Benzthiazid
Übersicht
Beschreibung
Benzthiazide is a thiazide diuretic used primarily in the treatment of hypertension and edema. It functions by promoting water loss from the body, inhibiting sodium and chloride reabsorption in the kidneys . This compound is known for its ability to cause vasodilation and reduce blood pressure, making it a valuable medication in managing cardiovascular conditions .
Wirkmechanismus
Target of Action
Benzthiazide primarily targets the Solute carrier family 12 member 3 (SLC12A3) and Carbonic Anhydrases (CA1, CA2, CA4, CA9, CA12) . These targets play crucial roles in maintaining electrolyte balance in the body. SLC12A3 is a sodium-chloride transporter located in the distal convoluted tubule of the kidney, while Carbonic Anhydrases are enzymes found in various tissues, including the kidneys and vascular tissue .
Mode of Action
As a diuretic, Benzthiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter (SLC12A3) , resulting in an increase in the excretion of sodium, chloride, and water . It also inhibits various carbonic anhydrases, leading to vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles .
Biochemical Pathways
The inhibition of Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys by Benzthiazide leads to increased excretion of these ions along with water, reducing fluid retention in the body . The inhibition of carbonic anhydrases results in vasodilation, which can help lower blood pressure .
Pharmacokinetics
They are distributed throughout the body and are excreted largely unchanged in the urine .
Result of Action
The primary result of Benzthiazide’s action is the promotion of water loss from the body (diuresis), making it effective in the treatment of conditions like hypertension and edema . It also causes a loss of potassium and an increase in serum uric acid .
Wissenschaftliche Forschungsanwendungen
Benzthiazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Thiazid-Diuretika verwendet.
Biologie: Untersucht werden seine Auswirkungen auf den Ionentransport und die zelluläre Osmoregulation.
Medizin: Wird intensiv auf seine antihypertensive und diuretische Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Diuretika und Formulierungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung des Natrium-Chlorid-Cotransporters in den distalen gewundenen Tubuli der Nieren. Diese Hemmung führt zu einer verstärkten Ausscheidung von Natrium, Chlorid und Wasser, was zu Diurese und einem niedrigeren Blutdruck führt . Zusätzlich aktiviert this compound calcium-aktivierte Kaliumkanäle in glatten Gefäßmuskeln, was zur Vasodilatation beiträgt .
Ähnliche Verbindungen:
- Hydrochlorothiazid
- Chlorothiazid
- Indapamid
- Metolazon
Vergleich: this compound ist in seiner chemischen Struktur einzigartig, die eine Benzylthio-Gruppe enthält, die es von anderen Thiaziden unterscheidet. Dieser strukturelle Unterschied trägt zu seinen spezifischen pharmakokinetischen und pharmakodynamischen Eigenschaften bei . Im Vergleich zu Hydrochlorothiazid und Chlorothiazid hat this compound eine längere Wirkdauer und ein anderes Nebenwirkungsprofil .
Biochemische Analyse
Biochemical Properties
Benzthiazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water . This interaction reduces blood volume and, consequently, blood pressure. Benzthiazide also interacts with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects . Additionally, it affects the activity of calcium-activated potassium channels, which further aids in vasodilation .
Cellular Effects
Benzthiazide influences various types of cells and cellular processes. In renal cells, it inhibits sodium and chloride reabsorption, leading to increased excretion of these ions and water . This diuretic effect reduces blood volume and pressure. In vascular smooth muscle cells, benzthiazide activates calcium-activated potassium channels, causing vasodilation and reducing peripheral resistance . It also affects gene expression related to ion transport and cellular metabolism, contributing to its overall antihypertensive effects .
Molecular Mechanism
The molecular mechanism of benzthiazide involves its binding to the sodium-chloride symporter in the distal convoluted tubules of the kidneys . This binding inhibits the reabsorption of sodium and chloride, leading to increased excretion of these ions and water. Benzthiazide also inhibits carbonic anhydrases in vascular tissue, which contributes to its vasodilatory effects . Additionally, it activates calcium-activated potassium channels in vascular smooth muscle cells, further promoting vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzthiazide change over time. Initially, it causes a rapid increase in the excretion of sodium, chloride, and water, leading to a reduction in blood volume and pressure . Over time, the body may adapt to the diuretic effects, and the reduction in blood pressure may become more stable. Benzthiazide is relatively stable in laboratory conditions, but it may degrade over extended periods, affecting its potency . Long-term studies have shown that benzthiazide can maintain its antihypertensive effects with consistent use .
Dosage Effects in Animal Models
In animal models, the effects of benzthiazide vary with different dosages. At low doses, it effectively reduces blood pressure and promotes diuresis without significant adverse effects . At higher doses, benzthiazide can cause excessive diuresis, leading to dehydration and electrolyte imbalances . Toxic effects, such as hypokalemia and hyperuricemia, may also occur at high doses . It is essential to monitor the dosage to avoid these adverse effects while maintaining the therapeutic benefits of benzthiazide .
Metabolic Pathways
Benzthiazide is involved in several metabolic pathways, primarily related to ion transport and water balance. It inhibits the sodium-chloride symporter in the distal convoluted tubules, leading to increased excretion of sodium, chloride, and water . This diuretic effect reduces blood volume and pressure. Benzthiazide also interacts with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects . These interactions affect metabolic flux and metabolite levels, particularly those related to ion transport and water balance .
Transport and Distribution
Benzthiazide is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the kidneys, where it exerts its diuretic effects . Benzthiazide interacts with transporters and binding proteins in the renal cells, facilitating its localization and accumulation in the distal convoluted tubules . This targeted distribution ensures its effectiveness in inhibiting sodium and chloride reabsorption and promoting diuresis .
Subcellular Localization
The subcellular localization of benzthiazide is primarily in the distal convoluted tubules of the kidneys . It binds to the sodium-chloride symporter on the apical membrane of renal cells, inhibiting the reabsorption of sodium and chloride . This localization is crucial for its diuretic effects. Benzthiazide may also interact with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects . These interactions are essential for its overall antihypertensive properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benzthiazid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 6-Chlor-2H-1,2,4-Benzothiadiazin-7-sulfonamid mit Benzylchlorid in Gegenwart einer Base beinhaltet . Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von this compound großtechnische Reaktionen mit strenger Kontrolle von Temperatur, Druck und Reinheit der Reagenzien. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benzthiazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamid-Gruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Benzothiadiazin-Derivate.
Vergleich Mit ähnlichen Verbindungen
- Hydrochlorothiazide
- Chlorothiazide
- Indapamide
- Metolazone
Comparison: Benzthiazide is unique in its chemical structure, which includes a benzylthio group, distinguishing it from other thiazides. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties . Compared to hydrochlorothiazide and chlorothiazide, benzthiazide has a longer duration of action and a different side effect profile .
Eigenschaften
IUPAC Name |
3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSRXAMMQDVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022658 | |
Record name | Benzthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzthiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN, FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM, 1.29e-02 g/L | |
Record name | Benzthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZTHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzthiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As a diuretic, benzthiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like benzthiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of benzthiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIIDIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, ...BENEFICIAL EFFECTS /OF THIAZIDES/ APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...INITIATION OF TREATMENT...CARDIAC OUTPUT IS DECR & BLOOD VOL... DIMINISHED. ...CHRONIC THERAPY CARDIAC OUTPUT RETURNS TO NORMAL, PERIPHERAL VASCULAR RESISTANCE FALLS &...SMALL REDN IN EXTRACELLULAR WATER & PLASMA VOL. /THIAZIDE DIURETICS/, /DOMINANT ACTION OF THIAZIDES IS TO INCR/ RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. ...VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. ... EVOKE SIGNIFICANT AUGMENTATION OF POTASSIUM EXCRETION. THEY VARY WIDELY IN THEIR POTENCY AS INHIBITORS OF CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, UNILATERAL RENAL INTRA-ARTERIAL INJECTION OF THIAZIDES PRODUCES A UNILATERAL DIURETIC RESPONSE, INDICATING A DIRECT RENAL ACTION. ...THIAZIDES...ACTIVELY SECRETED IN PROXIMAL TUBULE. ... DEPENDING ON THIAZIDE, ITS DOSAGE & SOLUTES MEASURED, ITS ACTION ON ELECTROLYTE TRANSPORT MAY OR MAY NOT BE BLOCKED. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENZTHIAZIDE (11 total), please visit the HSDB record page. | |
Record name | Benzthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZTHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone., FINE, WHITE, CRYSTALLINE POWDER | |
CAS No. |
91-33-8 | |
Record name | Benzthiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzthiazide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | benzthiazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzthiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzthiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZTHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TD8J48L61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZTHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzthiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210-211, 231 to 232 °C, Melting point also reported as 238 to 239 °C., 231.5 °C | |
Record name | Benzthiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZTHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzthiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzthiazide primarily acts as a diuretic and saluretic agent by inhibiting sodium reabsorption in the renal tubules. [, , ] While it exhibits carbonic anhydrase inhibitory activity in vitro, in vivo studies suggest its saluretic effect stems primarily from a mechanism other than carbonic anhydrase inhibition. []
ANone: Benzthiazide promotes the excretion of sodium and chloride. [, ] Its impact on potassium excretion is dose-dependent, with increased excretion observed at higher doses. [] Bicarbonate excretion is significantly increased in alkalotic states but not acidotic states. []
ANone: While Benzthiazide's primary action is not through carbonic anhydrase inhibition, its ability to increase bicarbonate excretion at higher doses suggests some level of carbonic anhydrase inhibition. [] This can lead to potassium loss, a common side effect of thiazide diuretics. [, ]
ANone: Stop-flow experiments indicate that Benzthiazide enhances potassium transport in the distal renal segment. [] Sodium transport appears to be inhibited more in the proximal segment than in the distal segment. [] These findings provide insight into the site of action of Benzthiazide within the renal tubules.
ANone: The molecular formula of Benzthiazide is C15H14ClN3O4S2, and its molecular weight is 399.9 g/mol. [, ]
ANone: Yes, spectroscopic data, including 35Cl-NQR spectroscopy, has been used to study the electronic structure of Benzthiazide and other thiazide derivatives. [] This data provides insights into the electronic properties and structure-activity relationships of these compounds.
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of Benzthiazide and other thiazides. [] These calculations, in conjunction with NQR spectroscopy, have helped elucidate the relationship between electronic properties and the biological activity of these compounds.
ANone: Research on thiazide diuretics has focused on modifications at the 3-position, saturation of the bond between groups 3 and 4, and alterations to the halogenation group at position 6. [, ] These modifications aim to enhance potency, reduce side effects, and improve the overall therapeutic profile.
ANone: Studies using 35Cl-NQR spectroscopy have shown that the chlorine atom at the C-6 position in Benzthiazide and other thiazide derivatives is sensitive to changes in the substituent at the C-3 position. [] This sensitivity highlights the importance of the C-6 chlorine in the electronic structure and potentially the biological activity of these compounds.
ANone: Benzthiazide's stability in various formulations and under different storage conditions has been a subject of research. [] Studies have explored its dissolution characteristics, which can impact its bioavailability and efficacy. []
ANone: Research has explored the use of cyclodextrins like β-cyclodextrin, γ-cyclodextrin, and dimethyl-β-cyclodextrin to form inclusion complexes with Benzthiazide. [] These complexes aim to improve the drug's solubility and dissolution rate, potentially enhancing its bioavailability. []
ANone: Oral administration of Benzthiazide (0.125 - 2.0 mg/kg) results in a peak saluretic effect within 2-3 hours, with sodium excretion remaining elevated for 4-6 hours. [] Intravenous administration (0.4 mg/kg) leads to a rapid onset of action within 10-30 minutes. []
ANone: Studies in humans using HPLC to measure Benzthiazide levels in plasma, urine, and feces revealed low plasma concentrations, often below the assay's detection limit, and low urinary recovery, averaging less than 1% of the administered dose. [] This suggests potentially poor absorption and/or extensive metabolism. []
ANone: Benzthiazide's diuretic and saluretic effects have been extensively studied in dogs and rats. [, ] These animal models provide valuable insights into the compound's pharmacodynamic properties and allow for comparisons with other diuretic agents.
ANone: Yes, clinical trials have investigated Benzthiazide's antihypertensive efficacy, often in combination with other antihypertensive agents like reserpine and triamterene. [, , , ] These trials aim to assess its blood pressure-lowering effects and overall safety profile.
ANone: Long-term use of thiazide diuretics, including Benzthiazide, might be associated with electrolyte imbalances and other potential adverse effects. [, , ] Regular monitoring of electrolyte levels is typically recommended during prolonged therapy.
ANone: High-performance liquid chromatography (HPLC) is a commonly employed method for quantifying Benzthiazide in biological fluids like plasma, urine, and feces. [, , ] Gas chromatography-mass spectrometry (GC/MS) has also been utilized as a confirmatory method for Benzthiazide detection in human urine. []
ANone: HPLC offers sensitivity, selectivity, and the ability to separate Benzthiazide from other components in biological matrices. [, , ] These characteristics make it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring.
ANone: Research indicates that Benzthiazide tablets exhibit poor dissolution characteristics, potentially impacting their bioavailability. [] Factors influencing dissolution include the tablet formulation, particle size, and manufacturing process. []
ANone: Inclusion complexation of Benzthiazide with cyclodextrins, particularly γ-cyclodextrin and dimethyl-β-cyclodextrin, has demonstrated an increase in its solubility in aqueous solutions. [] This enhanced solubility can potentially translate to improved dissolution and absorption characteristics.
ANone: Yes, analytical methods like HPLC and GC/MS undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability for Benzthiazide quantification. [, ] This validation is crucial for generating trustworthy data in research and clinical settings.
ANone: Numerous alternatives to Benzthiazide exist for managing hypertension, including other thiazide diuretics, loop diuretics, potassium-sparing diuretics, ACE inhibitors, angiotensin II receptor blockers, calcium channel blockers, and beta-blockers. [, , , ] The choice of therapy depends on individual patient characteristics, tolerability, and treatment goals.
ANone: While both triamterene and spironolactone can mitigate potassium loss associated with thiazide diuretics, they act through different mechanisms. [] Triamterene directly acts on the distal renal tubules to conserve potassium, whereas spironolactone functions as an aldosterone antagonist, indirectly reducing potassium loss. []
ANone: Benzthiazide emerged as a new non-mercurial diuretic with antihypertensive activity in the late 1950s and early 1960s, following the introduction of chlorothiazide. [, ] Its development was part of a broader effort to synthesize and evaluate thiazide derivatives with improved therapeutic profiles. []
ANone: The introduction of thiazide diuretics, including Benzthiazide, revolutionized the treatment of hypertension and edema. [, , , ] While they remain valuable therapeutic options, newer classes of antihypertensive medications with potentially fewer side effects have emerged, leading to a shift in their utilization patterns.
ANone: Investigations into the mechanism of action of Benzthiazide have provided valuable insights into renal tubular transport mechanisms and the regulation of electrolyte balance. [, ] This knowledge has broader implications for understanding renal physiology and developing new diuretic agents.
ANone: Future research directions may involve exploring new drug delivery systems to improve Benzthiazide's bioavailability and reduce side effects, investigating its potential in other therapeutic areas, and further elucidating its structure-activity relationships to design novel thiazide derivatives with enhanced efficacy and safety profiles. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.